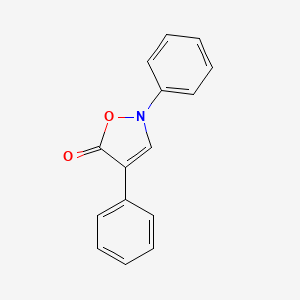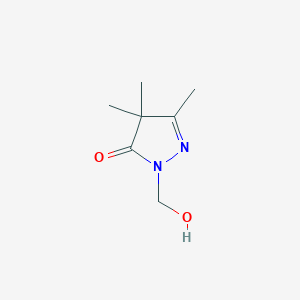
5(2H)-Isoxazolone, 2,4-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diphenylisoxazol-5(2H)-one is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by two phenyl groups attached to the isoxazole ring, making it a diphenyl derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoin with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the isoxazole ring. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for 2,4-Diphenylisoxazol-5(2H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diphenylisoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of isoxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the isoxazole ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce isoxazoline compounds. Substitution reactions can lead to a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,4-Diphenylisoxazol-5(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing into its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2,4-Diphenylisoxazol-5(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence various biochemical processes through its interactions with proteins and other biomolecules.
Comparación Con Compuestos Similares
2,4-Diphenylisoxazol-5(2H)-one can be compared with other similar compounds, such as:
5-Methyl-3,4-diphenylisoxazole: This compound has a methyl group instead of a hydrogen at the 5-position, which can influence its chemical reactivity and biological activity.
3,4-Diphenylisoxazole:
2,4-Diphenyl-1,3-oxazole: An oxazole derivative with similar structural features but different electronic properties due to the presence of an oxygen atom in the ring.
The uniqueness of 2,4-Diphenylisoxazol-5(2H)-one lies in its specific substitution pattern and the presence of the isoxazole ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
17229-74-2 |
|---|---|
Fórmula molecular |
C15H11NO2 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
2,4-diphenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H11NO2/c17-15-14(12-7-3-1-4-8-12)11-16(18-15)13-9-5-2-6-10-13/h1-11H |
Clave InChI |
BYGTXRGWLRPZMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN(OC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis[o-(N-cyclohexylformimidoyl)phenolato]copper](/img/structure/B12885565.png)

![Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-](/img/structure/B12885568.png)





![(2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12885597.png)

![5-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12885606.png)

